molecular formula C15H18BrF3N2O B2545632 3-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide CAS No. 2320577-88-4

3-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide

Cat. No. B2545632
CAS RN: 2320577-88-4
M. Wt: 379.221
InChI Key: UVGYCKODLBBOEW-UHFFFAOYSA-N
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Description

3-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide is a chemical compound that has gained significant attention in scientific research. It is a member of the benzamide class of compounds and is known to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 3-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide is not fully understood. However, it is known to interact with various molecular targets, including enzymes, receptors, and ion channels. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitters. It also interacts with certain receptors, such as the dopamine D2 receptor, which is involved in the regulation of movement and mood.
Biochemical and Physiological Effects:
3-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide in lab experiments is its ability to interact with multiple molecular targets, making it a versatile tool for studying various biological processes. However, one of the limitations is its potential toxicity, which may affect the accuracy and reproducibility of the results.

Future Directions

There are several future directions for the research of 3-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide. One potential direction is the development of new therapeutic agents based on this compound. Another direction is the investigation of its potential use in the treatment of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and its potential toxicity.
In conclusion, 3-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide is a versatile compound that has a wide range of scientific research applications. Its ability to interact with multiple molecular targets makes it a valuable tool for studying various biological processes. However, further studies are needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 3-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide involves the reaction of 3-bromoaniline and 1-(2,2,2-trifluoroethyl)piperidin-4-yl)methanol in the presence of a suitable solvent and reagents. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The yield and purity of the product depend on the reaction conditions and the quality of the starting materials.

Scientific Research Applications

3-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective properties. It has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Additionally, it has been found to be an effective inhibitor of certain enzymes, making it a potential candidate for drug development.

properties

IUPAC Name

3-bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrF3N2O/c16-13-3-1-2-12(8-13)14(22)20-9-11-4-6-21(7-5-11)10-15(17,18)19/h1-3,8,11H,4-7,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGYCKODLBBOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Br)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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